L-Allo-δ-Hydroxylysine HCl
Description
Historical Perspectives on Hydroxylysine Discovery and Stereoisomer Identification
The journey to understanding hydroxylysine began in the early 20th century, a period marked by foundational discoveries in protein chemistry. The first amino acids had been identified in the early 1800s, with asparagine being isolated in 1806. wikipedia.org It was not until 1921 that the scientist Donald Van Slyke first reported the discovery of an "unidentified base" derived from the hydrolysis of gelatin, which he named 5-hydroxylysine (B44584). wikipedia.orgnih.gov However, the definitive determination of its structure and composition would take another thirty years, finally being confirmed in 1951. nih.gov
The discovery and characterization of such post-translational modifications (PTMs) were technically arduous during this era. nih.gov Methods like elemental analysis were often not suitable for identifying PTMs, which are typically present in small amounts and are chemically similar to the protein's primary amino acids. nih.gov
Further research revealed that hydroxylysine exists as different stereoisomers, which have distinct spatial arrangements. The most prevalent form found in the body is (5R)-5-Hydroxy-L-lysine , which is a key component of collagen. wikipedia.org More recently, another stereoisomer, (5S)-5-Hydroxy-L-lysine , has been identified, produced by the enzyme JMJD6, which modifies an RNA splicing factor. wikipedia.org The "allo" isomer, L-Allo-δ-Hydroxylysine, represents another stereochemical variant. Synthetic chemistry has enabled the specific creation of these various isomers, such as (2S,5R)-5-Hydroxylysine and (2S,5S)-5-Hydroxylysine, allowing for more detailed study of their unique biological functions. mdpi.comresearchgate.net
| Key Historical Events | Year | Significance |
| Discovery of Hydroxylysine | 1921 | Donald Van Slyke identified a new amino acid from gelatin. wikipedia.orgnih.gov |
| Structure Elucidation | 1951 | The precise chemical structure and composition were determined. nih.gov |
| Identification of (5S) Isomer | Recent | Discovery of the JMJD6 enzyme's role in producing a different stereoisomer. wikipedia.org |
Fundamental Biological and Biochemical Roles of Hydroxylysine in Research
Hydroxylysine's primary and most studied role is as an essential component of collagen, the most abundant protein in mammals. wikipedia.orgresearchgate.net It is formed from lysine (B10760008) residues already incorporated into a polypeptide chain via a post-translational modification catalyzed by lysyl hydroxylase enzymes. nih.govwikipedia.org
The presence of the hydroxyl group on the lysine side chain has profound functional consequences:
Collagen Stability: The hydroxyl groups of hydroxylysine residues are crucial for the formation and stability of the collagen triple helix structure. nih.gov
Cross-linking: Hydroxylysine is a prerequisite for the formation of stable intermolecular cross-links in collagen. These cross-links provide tensile strength and stability to connective tissues like skin, bone, and ligaments. pubcompare.aikau.edu.saresearchgate.net
Glycosylation Site: The hydroxyl group serves as an attachment site for carbohydrate molecules (galactose and glucose). This glycosylation of hydroxylysine is believed to play a role in fibrillogenesis, the process of assembling collagen molecules into larger fibrils. kau.edu.sa O-Glycosylation of hydroxylysine can also act as a signal to flag proteins for export from the cell. libretexts.org
A deficiency in the hydroxylation of lysine, often due to genetic defects or cofactor deficiencies (like vitamin C for lysyl hydroxylase), can lead to diseases of the connective tissue, underscoring the critical nature of this modification. wikipedia.org
| Function of Hydroxylysine | Biochemical Significance |
| Structural Integrity | Essential for the stability of the collagen triple helix. nih.gov |
| Tissue Strength | Enables the formation of covalent cross-links between collagen molecules, providing mechanical strength to tissues. pubcompare.aikau.edu.sa |
| Glycosylation | Acts as a site for the attachment of sugar molecules, influencing collagen fibril assembly. kau.edu.sa |
| Cellular Transport | O-Glycosylation of hydroxylysine residues can mark proteins for cellular export. libretexts.org |
Significance of L-Allo-δ-Hydroxylysine HCl in Specialized Biochemical Pathways
While hydroxylysine itself is integral to collagen biology, the specific stereoisomer This compound has found a niche but important role in academic and research laboratories, particularly in the study of amino acid metabolism.
Research literature shows that L-Allo-δ-Hydroxylysine (often referred to as δ-allo-hydroxylysine in materials and methods sections) is utilized as a key starting material for the chemical synthesis of Δ1-pyrroline-5-carboxylate (P5C) . frontiersin.orgfrontiersin.orgmdpi.com This synthesis is achieved through periodate (B1199274) oxidation of L-Allo-δ-Hydroxylysine. frontiersin.orgfrontiersin.orgmdpi.com
P5C is a critical metabolic intermediate that sits (B43327) at the convergence of proline and arginine metabolism. frontiersin.orgmdpi.com The ability to synthesize P5C in the laboratory using this compound allows researchers to:
Perform enzymatic assays for proteins that use P5C as a substrate, such as P5C reductase and P5C dehydrogenase. frontiersin.orgmdpi.com
Investigate the kinetics and regulatory mechanisms of the enzymes involved in proline and arginine synthesis and degradation. frontiersin.orgmdpi.com
Study metabolic pathways and their response to various physiological conditions, such as stress in plants. frontiersin.org
Therefore, the primary significance of this compound in a research context is not as a direct biological effector but as a crucial synthetic precursor that facilitates the in-vitro study of fundamental metabolic pathways.
Properties
Molecular Weight |
198.65 |
|---|---|
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Hydroxylysine
Enzymatic Hydroxylation of Peptidyl Lysine (B10760008) Residues
Hydroxylysine is synthesized by the hydroxylation of lysine residues that are already incorporated into polypeptide chains, specifically procollagen. researchgate.net This reaction is not performed on free lysine but on peptidyl lysine, catalyzed by a specific group of enzymes known as lysyl hydroxylases. The hydroxylation of these lysine residues is essential for the formation of stable collagen cross-links, which provide tensile strength to connective tissues. scispace.comnih.gov
In humans, the lysyl hydroxylase (LH) enzyme family consists of three well-characterized isoforms: LH1, LH2, and LH3. wikipedia.orgscispace.com These isoforms are encoded by three distinct genes: PLOD1, PLOD2, and PLOD3, respectively. wikipedia.org While all three enzymes catalyze the hydroxylation of lysine residues in the Y-position of Gly-X-Y triplets in collagenous sequences, they exhibit different tissue expression patterns and may have distinct substrate specificities. scispace.compnas.org
LH1 and LH3 are primarily responsible for hydroxylating lysine residues within the triple-helical region of collagens. wikipedia.org In contrast, an alternatively spliced form of LH2, known as LH2b, specifically hydroxylates lysyl residues in the telopeptide regions of collagen. wikipedia.orgnih.gov Furthermore, LH3 is a multifunctional enzyme that, in addition to its hydroxylase activity, also possesses collagen galactosyltransferase and glucosyltransferase activities, which are involved in glycosylating the newly formed hydroxylysine residues. scispace.com
| Isoform | Gene | Primary Function | Notes |
|---|---|---|---|
| Lysyl Hydroxylase 1 (LH1) | PLOD1 | Hydroxylates lysyl residues in the collagen triple helix. wikipedia.org | Mutations in PLOD1 are linked to kyphoscoliotic Ehlers-Danlos syndrome (kEDS). wikipedia.org |
| Lysyl Hydroxylase 2 (LH2) | PLOD2 | A splice variant (LH2b) hydroxylates lysyl residues in collagen telopeptides. wikipedia.orgnih.gov | Mutations in PLOD2 can lead to Bruck syndrome. wikipedia.org |
| Lysyl Hydroxylase 3 (LH3) | PLOD3 | Hydroxylates lysyl residues in the collagen triple helix; also has glycosyltransferase activity. wikipedia.orgscispace.com | A multifunctional enzyme involved in both hydroxylation and subsequent glycosylation. scispace.com |
Lysyl hydroxylases belong to a class of enzymes known as alpha-ketoglutarate-dependent dioxygenases. wikipedia.org The reaction mechanism involves the incorporation of one atom of molecular oxygen (O₂) into the lysine substrate to form the hydroxyl group, while the other oxygen atom is incorporated into the co-substrate, α-ketoglutarate, leading to its oxidative decarboxylation to succinate (B1194679) and CO₂. nih.govnih.gov
Kinetic studies suggest a sequential, ordered binding mechanism for the reaction. nih.govcapes.gov.br The proposed order of binding to the enzyme is Fe²⁺, α-ketoglutarate, O₂, and finally the peptide substrate. nih.gov Following the catalytic reaction, the products are released in an ordered fashion: the hydroxylated peptide, CO₂, succinate, and Fe²⁺. nih.gov However, the iron cofactor may not necessarily dissociate from the enzyme after each catalytic cycle. nih.gov
The catalytic activity of lysyl hydroxylases is strictly dependent on several cofactors. These enzymes are non-heme iron-containing dioxygenases that require Fe²⁺, 2-oxoglutarate (α-ketoglutarate), molecular oxygen (O₂), and ascorbate (Vitamin C) for their function. wikipedia.orgnih.govcreative-proteomics.com
Iron (Fe²⁺): The iron atom is located at the catalytic center of the enzyme and directly participates in the activation of molecular oxygen. nih.govcreative-proteomics.com
2-Oxoglutarate: This co-substrate is decarboxylated to succinate during the reaction, a process coupled to the hydroxylation of lysine. nih.gov
Oxygen (O₂): As dioxygenases, these enzymes utilize molecular oxygen as the source of the hydroxyl group oxygen atom. nih.gov
Ascorbate (Vitamin C): Ascorbate is essential for maintaining the iron at the catalytic center in its reduced ferrous (Fe²⁺) state. nih.govwikipedia.org During some catalytic cycles, the iron may become oxidized to the ferric (Fe³⁺) state, inactivating the enzyme. Ascorbate reduces the iron back to Fe²⁺, allowing the enzyme to continue its function. nih.govwikipedia.org
| Cofactor | Role in Reaction |
|---|---|
| Iron (Fe²⁺) | Binds to the enzyme's active site and activates molecular oxygen. nih.govcreative-proteomics.com |
| 2-Oxoglutarate | Acts as a co-substrate, undergoing oxidative decarboxylation to succinate. nih.gov |
| Molecular Oxygen (O₂) | Provides the oxygen atom for the hydroxyl group on hydroxylysine. nih.gov |
| Ascorbate (Vitamin C) | Reduces the iron cofactor from the inactive Fe³⁺ state back to the active Fe²⁺ state. nih.govwikipedia.org |
L-Allo-δ-Hydroxylysine HCl as a Metabolite and Precursor
Beyond its structural role in collagen, the metabolic breakdown of hydroxylysine can feed into other significant biochemical pathways. The free amino acid, derived from the degradation of proteins like collagen, can be chemically or enzymatically converted into intermediates that connect to the metabolism of other amino acids. hmdb.ca
L-Allo-δ-Hydroxylysine can be chemically converted to Δ¹-pyrroline-5-carboxylate (P5C). This conversion is achieved through oxidation by sodium metaperiodate. nih.gov The periodate (B1199274) oxidation of hydroxylysine initially yields α-aminoglutaric γ-semialdehyde. nih.gov Under alkaline conditions, this intermediate product readily undergoes spontaneous cyclization to form P5C. nih.gov This reaction provides a synthetic route to P5C, a key biological intermediate. nih.govnih.gov
The product of hydroxylysine oxidation, Δ¹-pyrroline-5-carboxylate (P5C), is a central metabolite that links the metabolic pathways of proline, ornithine, and arginine. nih.govwikipedia.org P5C exists in equilibrium with glutamate-γ-semialdehyde (GSA). wikipedia.org
Proline Metabolism: P5C is the immediate precursor for the biosynthesis of proline, a reaction catalyzed by the enzyme P5C reductase. wikipedia.orgasm.org Conversely, the degradation of proline, catalyzed by proline dehydrogenase, yields P5C. wikipedia.org
Arginine and Ornithine Metabolism: P5C is also an intermediate in the catabolism of arginine and ornithine. Ornithine aminotransferase can convert ornithine to GSA, which is in equilibrium with P5C. researchgate.net This places the degradation product of hydroxylysine at a critical metabolic junction, allowing its carbon skeleton to be channeled into the synthesis of proline or glutamate, or to enter the urea cycle via ornithine. nih.gov Therefore, the pathway from hydroxylysine to P5C represents a direct link to the broader network of amino acid metabolism. researchgate.netnih.gov
Research on this compound in Specific Metabolic Cycles
Scientific literature extensively details the biosynthesis and metabolic importance of (2S,5R)-5-hydroxy-L-lysine, the common stereoisomer found in collagen. wikipedia.org However, specific research elucidating the role of the L-Allo-δ-Hydroxylysine isomer within metabolic cycles is notably scarce. The "allo" configuration represents a different stereochemistry at one of the chiral centers. In related amino acids like hydroxyproline (B1673980), the allo form is known to be an artifact of chemical procedures such as acid hydrolysis under harsh conditions, which can cause epimerization. researchgate.net Based on available research, a distinct, regulated metabolic pathway for the enzymatic synthesis or specific function of L-Allo-δ-Hydroxylysine has not been well-documented.
Genetic and Transcriptional Regulation of Hydroxylysine-Related Enzymes
The formation of hydroxylysine and the metabolism of related compounds are tightly controlled at the genetic and transcriptional levels, ensuring proper tissue development and maintenance. This regulation focuses on the key enzymes responsible for these conversions.
Gene Expression Analysis of Lysyl Hydroxylases
The hydroxylation of lysine is catalyzed by three known lysyl hydroxylase (LH) isoforms in humans, each encoded by a separate gene: PLOD1 (LH1), PLOD2 (LH2), and PLOD3 (LH3). These genes exhibit differential expression patterns and are subject to complex transcriptional regulation, influencing the type and extent of collagen cross-linking in various tissues.
The expression of PLOD genes is influenced by a variety of transcription factors and signaling pathways. For instance, Hypoxia-Inducible Factor-1α (HIF-1α) can induce PLOD2 expression under hypoxic conditions. The transcription factor GATA3 has been shown to promote the expression of both PLOD2 and PLOD3. Furthermore, the Transforming Growth Factor β-1 (TGFβ1) pathway is a significant regulator, enhancing PLOD2 expression through the action of transcription factors SMAD3 and SP1. This regulatory complexity allows for precise control over collagen maturation in processes ranging from normal development to pathological states like fibrosis and cancer.
| PLOD Gene | Known Transcriptional Regulators | Effect on Expression | Associated Processes/Pathways |
|---|---|---|---|
| PLOD1 | PITX2 | Upregulation | Craniofacial and ocular development |
| PLOD2 | HIF-1α, TGFβ1 (via SMAD3/SP1) | Upregulation | Hypoxia response, fibrosis, cancer metastasis |
| PLOD3 | GATA3 | Upregulation | Cancer cell migration and invasion |
Regulation of Enzymes in Pyrroline-5-Carboxylate Metabolism
Pyrroline-5-carboxylate (P5C) is a critical intermediate in the metabolism of proline, ornithine, and glutamate, connecting it to the broader network of amino acid metabolism. The enzymes governing its synthesis and degradation are subject to stringent regulation.
The primary enzyme for P5C synthesis from glutamate is Δ¹-pyrroline-5-carboxylate synthetase (P5CS). In mammals and plants, P5CS is a bifunctional, rate-limiting enzyme that is regulated at both the transcriptional and post-translational levels. Transcription of the P5CS gene is often induced by environmental stressors, particularly osmotic stress. A key post-translational regulatory mechanism is feedback inhibition by proline, the end-product of the pathway. High concentrations of proline allosterically inhibit P5CS activity, thus preventing excessive proline accumulation. In mammals, different isoforms of P5CS exist, which show differential sensitivity to feedback inhibition by ornithine, allowing for tissue-specific regulation of proline and arginine biosynthesis.
The degradation of P5C to glutamate is catalyzed by Pyrroline-5-carboxylate dehydrogenase (P5CDH). The regulation of P5CDH is also crucial, as the accumulation of P5C can be cytotoxic. P5CDH gene expression can be induced by its substrate, proline, and in some organisms, its transcript levels are controlled by stress-responsive small interfering RNAs (siRNAs), providing another layer of regulation to coordinate proline catabolism with the cell's metabolic state.
| Enzyme | Gene | Function | Regulatory Mechanisms |
|---|---|---|---|
| Δ¹-Pyrroline-5-carboxylate Synthetase | ALDH18A1 | Catalyzes the rate-limiting step in proline biosynthesis from glutamate. | - Transcriptional upregulation by osmotic stress.
|
| Pyrroline-5-carboxylate Dehydrogenase | P5CDH | Catalyzes the conversion of P5C to glutamate. | - Transcriptional induction by proline.
|
Post Translational Modifications and Macromolecular Integration
Incorporation of Hydroxylysine into Collagen and Collagen-like Proteins
Hydroxylysine is a signature component of collagen, the most abundant protein in mammals, where it plays indispensable roles in stabilizing the protein's structure and facilitating its assembly into the strong fibers that support tissues. opticoll.combritannica.com The process begins in the endoplasmic reticulum where enzymes called lysyl hydroxylases catalyze the addition of a hydroxyl (-OH) group to specific lysine (B10760008) residues in the newly synthesized pro-alpha chains of procollagen. creative-proteomics.comnews-medical.net This hydroxylation is a prerequisite for subsequent modifications, including glycosylation and the formation of intermolecular cross-links. nih.gov
The stability of the collagen triple helix is primarily conferred by the high content of hydroxyproline (B1673980). nih.gov However, the hydroxylation of lysine residues also contributes to the stability of the helix through the formation of hydrogen bonds between the different chains. mederinutricion.com While hydroxylysine's direct impact on the triple helix's thermal stability is less pronounced than that of hydroxyproline, its presence is crucial for subsequent modifications that indirectly influence conformation and higher-order assembly. nih.govnih.gov Computational studies using molecular dynamics simulations have shown that the subsequent glycosylation of hydroxylysine residues does not negatively affect the integrity of the collagen triple helix. nih.gov The stability imparted by these modifications is essential for collagen to function as the primary structural scaffold for tissues and organs. britannica.com
The most critical function of hydroxylysine is its role in the formation of covalent intermolecular cross-links, which are essential for the tensile strength and stability of collagen fibrils. nih.govnih.gov After collagen molecules are secreted into the extracellular space, the enzyme lysyl oxidase (LOX) acts on specific lysine and hydroxylysine residues located in the non-helical ends of the molecule (telopeptides). creative-proteomics.comresearchgate.net LOX catalyzes the oxidative deamination of the ε-amino group of these residues, converting them into reactive aldehydes known as allysine (B42369) and hydroxyallysine, respectively. nih.govunc.edu
These aldehydes then spontaneously undergo condensation reactions with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules, forming strong covalent bonds. physoc.org This cross-linking process is vital for the assembly and stabilization of collagen fibrils, providing tissues like tendons, skin, and bone with their characteristic strength and resilience. opticoll.comphysoc.org The specific pathway of cross-link formation is determined by whether lysine or hydroxylysine residues are present in the telopeptides, a process controlled by different lysyl hydroxylase enzymes. physoc.org
| Enzyme | Function | Location | Significance |
|---|---|---|---|
| Lysyl Hydroxylases (LHs) | Hydroxylates specific lysine residues to form hydroxylysine. creative-proteomics.com | Endoplasmic Reticulum | Enables subsequent glycosylation and is a prerequisite for specific cross-linking pathways. nih.gov |
| Lysyl Oxidase (LOX) | Oxidatively deaminates lysine and hydroxylysine residues in telopeptides to form reactive aldehydes. nih.gov | Extracellular Matrix | Initiates the formation of covalent intermolecular cross-links essential for fibril strength. creative-proteomics.com |
Glycosylation of Hydroxylysine Residues
Following hydroxylation in the endoplasmic reticulum and before the formation of the triple helix, certain hydroxylysine residues can be further modified by O-linked glycosylation. nih.govuzh.ch This involves the sequential addition of sugar moieties, resulting in one of the simplest, yet most essential, glycosylation patterns found in nature. portlandpress.com This modification is crucial for collagen homeostasis and the proper organization of the extracellular matrix (ECM). portlandpress.com
The glycosylation of hydroxylysine is a two-step enzymatic process that occurs in the endoplasmic reticulum. nih.gov
Galactosylation : The first step is the attachment of a galactose molecule to the hydroxyl group of a hydroxylysine residue. This reaction is catalyzed by hydroxylysyl-galactosyltransferases (or collagen galactosyltransferases), such as GLT25D1 and GLT25D2. uzh.chportlandpress.com Using UDP-galactose as the sugar donor, the enzyme forms a β-(1,O)-glycosidic bond, resulting in the formation of galactosylhydroxylysine (B1674396) (Gal-Hyl). portlandpress.com
Glucosylation : In the second step, a glucose molecule is added to the galactose of Gal-Hyl. This reaction is catalyzed by galactosylhydroxylysyl-glucosyltransferase, an activity possessed by the multifunctional enzyme lysyl hydroxylase 3 (LH3). nih.govportlandpress.com Using UDP-glucose as the donor, the enzyme forms an α-(1,2)-glycosidic bond, creating glucosylgalactosylhydroxylysine (Glc-Gal-Hyl). portlandpress.com
| Enzyme/Family | Reaction Catalyzed | Substrate | Product | Sugar Donor |
|---|---|---|---|---|
| Hydroxylysyl-galactosyltransferases (e.g., GLT25D1/2) | Addition of galactose to hydroxylysine. portlandpress.com | Hydroxylysine | Galactosylhydroxylysine (Gal-Hyl) | UDP-galactose |
| Galactosylhydroxylysyl-glucosyltransferase (e.g., LH3) | Addition of glucose to galactosylhydroxylysine. portlandpress.com | Galactosylhydroxylysine | Glucosylgalactosylhydroxylysine (Glc-Gal-Hyl) | UDP-glucose |
The glycosylation of hydroxylysine residues plays a significant role in the regulation of collagen's higher-order structure and its interactions within the ECM. Although not every hydroxylysine is glycosylated, the extent and pattern of this modification are tissue-specific and vary between different collagen types. nih.govuzh.ch This heterogeneity is believed to be responsible for diverse structural organizations and functions in the ECM. researchgate.net
Research indicates that hydroxylysine glycosylation is involved in several key processes:
Control of Fibrillogenesis : Glycosylation is thought to regulate the assembly of collagen molecules into fibrils. An inverse relationship has been observed between the extent of glycosylation and the diameter of the resulting collagen fibrils. uzh.ch
Modulation of Cell-ECM Interactions : The sugar moieties on collagen can act as ligands for cell surface receptors, thereby modulating cell adhesion and signaling events. portlandpress.com
Hydroxylysine in Other Protein Modifications and Structural Research
While predominantly known for its role in collagen, hydroxylysine and its subsequent modifications are not exclusive to this protein family. Hydroxylysine is also found in other proteins that contain collagen-like domains, such as the complement protein C1q, mannose-binding lectin, and surfactant proteins A and D. uzh.ch
More recently, lysine hydroxylation has been unexpectedly identified as a post-translational modification in recombinant monoclonal antibodies produced in Chinese Hamster Ovary (CHO) cells. nih.gov The modification occurs at the Xaa-Lys-Gly consensus sequence recognized by lysyl hydroxylase, suggesting that the enzymatic machinery for this modification can act on non-collagenous proteins if the recognition site is present. nih.gov
In the field of structural research, the unique properties of hydroxylysine are utilized to understand protein structure and stability. Synthetic peptides containing hydroxylysine, galactosylhydroxylysine, and glucosylgalactosylhydroxylysine are used in computational and biophysical studies to investigate the atomic-level impact of these modifications on collagen triple helix conformation and fibril assembly. nih.gov
Enzymological Studies Utilizing L Allo δ Hydroxylysine Hcl and Its Derivatives
Characterization of Lysyl Hydroxylases
Lysyl hydroxylases (LHs) are post-translational modification enzymes that catalyze the hydroxylation of lysine (B10760008) residues to hydroxylysine in collagen and other proteins with collagenous domains. wikipedia.org This modification is critical for the formation of stable collagen cross-links and for glycosylation attachment sites. wikipedia.orgnih.gov There are three known isoforms of lysyl hydroxylase in humans: LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. wikipedia.org These enzymes are α-ketoglutarate-dependent dioxygenases requiring Fe²⁺ and ascorbic acid as co-factors for their activity. wikipedia.org
The substrate specificity of lysyl hydroxylases is primarily directed towards lysine residues within specific peptide sequences, typically -X-Lys-Gly-. nih.gov While L-lysine is the natural substrate, studies on various isomers and derivatives have provided insights into the active site and reaction mechanism. Research has shown that some hydroxylysine isomers can be recognized by certain hydroxylases, indicating a degree of flexibility in substrate binding. nih.gov However, specific kinetic data for L-Allo-δ-Hydroxylysine HCl as a direct substrate for lysyl hydroxylases is not extensively documented in scientific literature. The focus of kinetic studies has largely been on the native substrate, L-lysine, and synthetic peptide substrates mimicking collagen sequences.
Kinetic analyses of lysyl hydroxylases have been performed to understand their reaction mechanisms. For instance, studies have determined the Michaelis-Menten constants (Km) for the substrates and co-factors, providing a quantitative measure of the enzyme's affinity for them.
Table 1: General Kinetic Parameters for Lysyl Hydroxylase (Exemplary Data)
| Substrate/Co-factor | Apparent Km |
|---|---|
| Peptide Substrate | Varies with sequence |
| α-Ketoglutarate | ~40-50 µM |
| Fe²⁺ | ~5 µM |
Note: These are representative values and can vary depending on the specific lysyl hydroxylase isoform and experimental conditions.
To facilitate detailed enzymological studies, lysyl hydroxylases are often produced in larger quantities through heterologous expression systems. Recombinant lysyl hydroxylases have been successfully expressed in various hosts, including Escherichia coli and insect cells. nih.gov This approach allows for the production of sufficient quantities of purified enzyme for kinetic assays, structural studies, and investigation of substrate specificity. The expression of individual isoforms has been crucial in delineating their specific roles; for example, LH1 and LH3 primarily hydroxylate lysine residues in the collagen triple helix, while a splice variant of LH2 is responsible for hydroxylating telopeptidyl lysines. wikipedia.org The availability of purified recombinant enzymes is a prerequisite for any potential future studies investigating the interaction with this compound.
Enzymes of the Pyrroline-5-Carboxylate Metabolic Axis
The pyrroline-5-carboxylate (P5C) metabolic axis is central to the biosynthesis and degradation of proline and arginine. frontiersin.org this compound serves as a key starting material for the chemical synthesis of DL-P5C, which is the direct substrate for two key enzymes in this pathway: P5C Reductase and P5C Dehydrogenase. frontiersin.orgnih.gov The periodate (B1199274) oxidation of δ-allo-hydroxylysine yields DL-P5C, which is then purified for use in enzymatic assays. frontiersin.orgnih.gov
Pyrroline-5-carboxylate reductase (P5CR) catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline. nih.gov P5CR is a key enzyme in maintaining cellular redox balance and providing proline for protein synthesis and stress protection. nih.gov
Kinetic studies of P5CR have been performed using P5C synthesized from L-Allo-δ-Hydroxylysine. These studies have elucidated the enzyme's affinity for its substrates and its catalytic efficiency.
Table 2: Kinetic Parameters for Human PYCR1
| Substrate | Km | kcat | kcat/Km |
|---|---|---|---|
| (S)-1-pyrroline-5-carboxylate (with NADH) | 0.17 mM | 70.4 s⁻¹ | 4.1 x 10⁵ M⁻¹s⁻¹ |
Source: Data derived from UniProt entry for human PYCR1. uniprot.org
Mechanistic studies suggest a sequential ordered binding mechanism for P5CR, where P5C binds first, followed by NAD(P)H. nih.gov Proline, the product of the reaction, acts as a competitive inhibitor with respect to P5C. uniprot.org While this compound is used to generate the substrate for these studies, there is no published research indicating that it directly inhibits or modulates P5CR activity.
Pyrroline-5-carboxylate dehydrogenase (P5CDH) is a mitochondrial enzyme that catalyzes the NAD⁺-dependent oxidation of P5C to glutamate. nih.gov This reaction is a crucial step in proline and arginine catabolism. frontiersin.org Functional analysis of P5CDH also relies on P5C synthesized from L-Allo-δ-Hydroxylysine. frontiersin.org
Studies on P5CDH have characterized its substrate specificity, showing that it efficiently catalyzes the oxidation of γ-glutamate semialdehyde (the linear form of P5C). nih.gov The enzyme's function is essential for preventing the accumulation of P5C, which can be toxic to cells. researchgate.net
The enzymes of the pyrroline-5-carboxylate metabolic axis are subject to regulation to maintain amino acid homeostasis. For instance, P5CR activity is inhibited by its product, proline, through competitive inhibition. uniprot.org In some organisms, the upstream enzyme for proline synthesis, P5C synthase, is subject to feedback inhibition by proline. frontiersin.org
Regarding P5CDH, studies have shown that it can be inhibited by various compounds. For example, arginine has been found to inhibit rice P5CDH through an uncompetitive mechanism with respect to P5C. frontiersin.org However, there is currently no scientific literature describing this compound as an allosteric regulator or inhibitor of either P5CR or P5CDH. The primary role of L-Allo-δ-Hydroxylysine in the study of these enzymes remains as a precursor for the synthesis of their substrate, P5C.
Other Enzyme Systems Interacting with this compound or its Metabolites
Beyond its well-documented role in collagen biosynthesis, L-Allo-δ-Hydroxylysine and its related isomers and metabolites interact with a variety of other enzyme systems. These interactions can range from serving as a substrate to inducing conformational changes and enzyme inactivation. This section explores several such enzyme systems, detailing the nature of the interaction and the research findings associated with them.
Lysine 5,6-Aminomutase (5,6-LAM)
Lysine 5,6-aminomutase (5,6-LAM) is an enzyme dependent on pyridoxal (B1214274) 5'-phosphate (PLP) and 5'-deoxyadenosylcobalamin (dAdoCbl) that catalyzes a 1,2-amino shift in lysine isomers. This catalytic activity involves the enzyme shuttling between open and closed conformational states. mdpi.com Studies investigating the interaction of 5-hydroxylysine (B44584), a naturally occurring analogue of lysine, with 5,6-LAM have revealed that it does not produce a product. mdpi.com Instead, 5-hydroxylysine acts as an inhibitor, leading to the suicide inactivation of the enzyme. mdpi.com
Spectroscopic methods, including UV-visible and electron paramagnetic resonance (EPR) spectroscopy, have demonstrated that while no product is formed, the initial steps of the catalytic cycle are initiated when 5-hydroxylysine is present. mdpi.com Computational simulations of the weakly spin-coupled spectrum suggest that the interaction between 5-hydroxylysine and the enzyme results in an intermediate distance between the PLP substrate-based radical and Co(II). This leads to a distinct conformational state, different from the typical open and closed states, which is believed to be responsible for the suicide inactivation of the enzyme. mdpi.com
| Enzyme System | Interacting Compound | Nature of Interaction | Research Findings |
| Lysine 5,6-aminomutase (5,6-LAM) | 5-Hydroxylysine | Suicide Inactivation | Induces a unique, suicidally-inactivated conformational state, halting the catalytic cycle. mdpi.com |
Metabolism in Pseudomonas fluorescens
In the bacterium Pseudomonas fluorescens, 5-hydroxylysine is metabolized through two distinct pathways. nih.gov One pathway for hydroxy-L-lysine is analogous to the monooxygenase pathway for L-lysine, suggesting the involvement of similar enzymes. nih.gov
The second pathway involves the conversion of hydroxy-L-lysine to allohydroxy-D-lysine by a racemase. nih.gov This stereoisomer is then degraded through a pathway that is analogous to, but distinct from, the one for D-lysine. This degradation pathway involves several intermediates, including:
Hydroxy-L-pipecolate
2-amino-5-hydroxyadipate
2-hydroxyglutarate
Studies using mutants of P. fluorescens that are unable to oxidize L-pipecolate have indicated that the enzymes responsible for the metabolism of hydroxy-L-pipecolate are different from those that metabolize L-pipecolate. nih.gov
| Organism | Metabolic Pathway | Key Enzymes and Intermediates |
| Pseudomonas fluorescens | Hydroxy-L-lysine metabolism | Racemase, enzymes analogous to L-lysine monooxygenase pathway. nih.gov |
| Allohydroxy-D-lysine degradation | Involves hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate. nih.gov |
Lysine Biosynthesis in Streptococcus faecalis
In Streptococcus faecalis, hydroxylysine has been shown to interfere with the biosynthesis of lysine. Two lysine-independent mutants of this bacterium were found to possess the enzymes for the typical bacterial pathway for lysine biosynthesis. nih.gov However, one of these mutants could not grow in the presence of hydroxylysine without a lysine supplement. nih.gov
This growth inhibition is due to hydroxylysine mimicking the regulatory effects of lysine on its own biosynthetic pathway. Specifically, both lysine and hydroxylysine were found to:
Inhibit aspartokinase , the first enzyme in the lysine biosynthetic pathway. nih.gov
Cause the repression of dihydrodipicolinic acid synthetase and diaminopimelic acid decarboxylase . nih.gov
Unlike the enzyme in Escherichia coli, dihydrodipicolinic acid synthetase in S. faecalis was not directly inhibited by either lysine or hydroxylysine. nih.gov The inhibitory effect of hydroxylysine on the growth of this mutant is a result of it halting the synthesis of lysine, for which it cannot completely substitute, leading to a state of lysine deficiency. nih.gov
| Organism | Affected Pathway | Enzyme(s) | Effect of Hydroxylysine |
| Streptococcus faecalis | Lysine Biosynthesis | Aspartokinase | Inhibition. nih.gov |
| Dihydrodipicolinic acid synthetase | Repression. nih.gov | ||
| Diaminopimelic acid decarboxylase | Repression. nih.gov |
Analytical Methodologies for Research on L Allo δ Hydroxylysine Hcl
Chromatographic Separation Techniques for Stereoisomers and Derivatives
Chromatography is a fundamental technique for the separation of hydroxylysine stereoisomers (L-hydroxylysine, L-allo-hydroxylysine, D-hydroxylysine, and D-allo-hydroxylysine) due to their similar chemical properties.
Ion-Exchange Chromatography Applications
Ion-exchange chromatography (IEX) is a classical and powerful method for separating charged molecules like amino acids. iajps.comyoutube.com The separation is based on the reversible exchange of ions between the sample and a charged stationary phase. iajps.com For amino acids, cation-exchange chromatography is commonly used, where the stationary phase possesses negative charges. youtube.comsartorius.com
The separation of hydroxylysine and allo-hydroxylysine can be achieved by carefully controlling the pH and ionic strength of the mobile phase. By adjusting these parameters, the net charge of the stereoisomers can be manipulated, leading to differential retention on the column and subsequent separation.
Key Parameters in Ion-Exchange Chromatography of Hydroxylysine Stereoisomers
| Parameter | Description | Impact on Separation |
| Stationary Phase | Typically a strong cation-exchange resin with sulfonate functional groups. thermofisher.com | Provides the negatively charged surface for interaction. |
| Mobile Phase pH | The pH of the buffer solution used for elution. | Affects the net charge of the amino acid isomers. |
| Ionic Strength | The concentration of salt in the mobile phase. | Higher salt concentrations elute the amino acids more quickly by competing for binding sites. |
| Temperature | The temperature of the column during separation. | Can influence the resolution and retention times. |
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) offers a rapid and sensitive method for the analysis of amino acids. nih.govnih.gov However, since amino acids like L-Allo-δ-Hydroxylysine lack a strong chromophore, derivatization is often necessary to enable detection by UV or fluorescence detectors. chromatographyonline.com This process involves reacting the amino acid with a labeling agent to form a derivative that is easily detectable.
Common derivatization reagents for amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. nih.gov
Dansyl Chloride: Reacts with primary and secondary amino groups to yield fluorescent derivatives.
Reversed-phase HPLC is the most common mode used for separating these derivatized amino acids. nih.govnih.gov The separation is based on the hydrophobicity of the derivatives, with more hydrophobic compounds having longer retention times.
A study on the analysis of urinary hydroxylysine glycosides utilized pre-column derivatization with 5-dimethylaminonaphthalene-1-sulfonyl chloride followed by reversed-phase HPLC. nih.gov Another approach for analyzing collagen hydrolysates involved pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-CL), allowing for the quantification of the unique mixture of amino acids found in these samples. nih.gov
Chiral Chromatography for Enantiomeric Analysis
Chiral chromatography is a specialized form of HPLC that is capable of separating enantiomers. This is essential for distinguishing between the L- and D- forms of allo-hydroxylysine. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com
Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs have proven successful in resolving the enantiomers of underivatized amino acids. sigmaaldrich.com
Spectrophotometric and Enzymatic Assay Development
Spectrophotometric and enzymatic assays provide alternative or complementary methods to chromatography for the quantification of L-Allo-δ-Hydroxylysine and related compounds.
Quantitation of Pyrroline-5-Carboxylate (P5C) Derived from L-Allo-δ-Hydroxylysine HCl in Biological Samples
L-Allo-δ-Hydroxylysine can be enzymatically converted to Δ1-pyrroline-5-carboxylate (P5C). The synthesis of DL-P5C can be achieved through the periodate (B1199274) oxidation of δ-allo-hydroxylysine. nih.gov P5C can then be quantified spectrophotometrically by its reaction with o-aminobenzaldehyde, which forms a colored product that can be measured. This reaction provides a basis for an indirect assay of L-Allo-δ-Hydroxylysine.
Improved Methods for Hydroxylysine Assay in Protein Hydrolysates
Accurate determination of hydroxylysine content in protein hydrolysates, particularly from collagen, is important in various research fields. nih.govresearchgate.net Improved methods often focus on increasing the efficiency and accuracy of the hydrolysis step and the subsequent quantification.
One method involves a brief partial chemical hydrolysis followed by enzymatic hydrolysis to completely break down the protein into its constituent amino acids without causing racemization. nih.gov The released hydroxylysine can then be quantified using techniques like HPLC with derivatization as described previously. The o-phthaldialdehyde (OPA) method is a spectrophotometric assay that measures free amino groups and can be used to determine the degree of hydrolysis in protein samples. researchgate.net
Mass Spectrometry-Based Approaches in Protein and Metabolite Profiling
Mass spectrometry (MS) has become an indispensable tool for identifying and quantifying L-Allo-δ-Hydroxylysine and its isomers in complex biological samples. Its high sensitivity and specificity allow for both detailed protein characterization and broad-scale metabolite profiling.
In proteomics, MS is primarily used to analyze post-translational modifications (PTMs), such as the hydroxylation of lysine (B10760008) residues. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to identify, characterize, and quantify both expected and unexpected PTMs in therapeutic proteins like monoclonal antibodies. nih.gov The process typically involves the enzymatic digestion of a protein into smaller peptides, which are then separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.govcreative-proteomics.com The presence of a hydroxylysine residue results in a mass increase of 16 Da compared to an unmodified lysine residue. creative-proteomics.com
High-resolution mass spectrometers, such as the Orbitrap Fusion Lumos, provide the accuracy needed to confidently assign this mass shift to hydroxylation. creative-proteomics.com To pinpoint the exact location of the modification within the protein's sequence, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.govnih.gov In this technique, specific peptide ions are isolated and fragmented, and the resulting fragment ions provide sequence information that confirms the site of hydroxylation. nih.govnih.gov Research on collagen, a protein rich in hydroxylysine, has utilized a combination of fragmentation techniques, including higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD), for comprehensive PTM mapping. nih.gov
In the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological sample, untargeted LC-MS methods are used to generate comprehensive metabolic profiles. nih.govnih.gov Studies have successfully used this approach to identify 5-hydroxylysine (B44584) as a significant metabolic indicator in certain pathological conditions, demonstrating the power of MS to link specific metabolites to biological states. nih.gov Targeted metabolomics methods, often using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry, can be developed for the precise and accurate quantification of specific amino acids, including δ-hydroxylysine, in biological fluids like human plasma. mdpi.com
Table 1: Mass Spectrometry Techniques in Hydroxylysine Research
| Technique | Application | Key Findings/Capabilities | Citations |
|---|---|---|---|
| LC-MS/MS | Protein PTM Analysis | Identification and site-specific localization of hydroxylysine in proteins and peptides. | nih.govnih.gov |
| High-Resolution MS (e.g., Orbitrap) | Accurate Mass Measurement | Confirms the +16 Da mass shift of hydroxylation with high confidence. | nih.govcreative-proteomics.com |
| Untargeted Metabolomics | Global Metabolite Profiling | Enables the discovery of metabolites like 5-hydroxylysine as potential biomarkers in disease. | nih.gov |
| Targeted Metabolomics (HILIC-MS/MS) | Quantitative Analysis | Allows for the precise measurement of hydroxylysine concentrations in complex biological matrices such as plasma. | mdpi.com |
Application of Stable Isotope Labeling for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. dntb.gov.ua It provides a dynamic view of cellular metabolism that cannot be obtained from measuring metabolite concentrations alone. A cornerstone of MFA is the use of stable isotope labeling, where non-radioactive isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) are used to trace the flow of atoms through metabolic pathways. chempep.com
In the context of L-Allo-δ-Hydroxylysine, stable isotope labeling can elucidate its biosynthesis and metabolic fate. A common approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing a "heavy" isotopically labeled amino acid (e.g., ¹³C₆,¹⁵N₂-lysine). chempep.comnih.gov As cells grow and synthesize proteins, this heavy lysine is incorporated. By using mass spectrometry to track the incorporation of the isotopic label into L-Allo-δ-Hydroxylysine and the proteins it resides in, researchers can determine the rates of synthesis and turnover. nih.govpharmiweb.com
This approach is invaluable for understanding how metabolic networks are regulated and how they respond to various stimuli or disease states, offering insights into conditions characterized by aberrant collagen metabolism. nih.gov
Table 2: Common Stable Isotopes and Their Application in Amino Acid Metabolism
| Isotope | Labeled Precursor Example | Analytical Technique | Potential Application for L-Allo-δ-Hydroxylysine Research | Citations |
|---|---|---|---|---|
| Carbon-13 (¹³C) | U-¹³C₆-Glucose | LC-MS | Tracing the carbon backbone from glucose into the synthesis of lysine and subsequently hydroxylysine. | chempep.com |
| Nitrogen-15 (¹⁵N) | ¹⁵N₂-L-Lysine | LC-MS | Directly tracking the incorporation of lysine into proteins and its conversion to hydroxylysine. | chempep.comnih.gov |
| Deuterium (²H) | ²H₈-L-Lysine | LC-MS, NMR | Measuring amino acid turnover and protein synthesis rates. | chempep.com |
Comparative Biochemical and Phylogenetic Analyses
Evolutionary Conservation of Lysine (B10760008) Hydroxylation Pathways
The pathways for lysine hydroxylation show a remarkable degree of conservation, particularly within vertebrates. The enzymes central to this process, the lysyl hydroxylases, belong to the 2-oxoglutarate-dependent dioxygenase superfamily. researchgate.netoulu.fi
Phylogenetic analyses indicate that the multiple lysyl hydroxylase genes found in vertebrates arose from an ancestral gene through two distinct gene duplication events. oulu.fi In humans and mice, three main isoforms of lysyl hydroxylase have been identified (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. oulu.fiwikipedia.org These isoforms share a high degree of homology, and the amino acids essential for their catalytic activity have been conserved throughout evolution. oulu.fi
Evidence suggests that LH3 is the most ancient of the isoforms. oulu.finih.gov This is supported by the fact that LH3 possesses multifunctional enzymatic activities, including both lysyl hydroxylase and glycosyltransferase activities. oulu.finih.gov A similar combination of activities is found in the single lysyl hydroxylase present in the nematode Caenorhabditis elegans, reinforcing the hypothesis of a multifunctional ancestral enzyme. oulu.fi The gene structures are also conserved, with human and mouse PLOD genes displaying a similar number of exons. oulu.fi This evolutionary trajectory highlights a divergence of function from a single, versatile ancestral enzyme to multiple, more specialized isoforms in higher vertebrates.
Species-Specific Variations in Hydroxylysine Metabolism across Organisms
While the fundamental pathway is conserved, the metabolism and function of hydroxylysine display considerable variation across different species and even between tissues within the same organism. oulu.finih.gov
In mammals, the three lysyl hydroxylase isoforms have distinct tissue distributions and substrate specificities, leading to tissue-specific patterns of lysine hydroxylation and collagen cross-linking. oulu.fiwikipedia.orgnih.gov
LH1 (PLOD1): Primarily hydroxylates lysine residues within the triple-helical domains of type I and type III collagens. tandfonline.com This modification is crucial for the formation of stable intermolecular cross-links. Mutations in the PLOD1 gene lead to a deficiency in LH1, causing kyphoscoliotic Ehlers-Danlos syndrome (kEDS), a condition characterized by severe muscle hypotonia, joint laxity, and skin fragility. wikipedia.org
LH2 (PLOD2): An alternatively spliced form of this enzyme, LH2b, specifically hydroxylates lysine residues in the telopeptide regions of collagen. oulu.fiwikipedia.org This is a rate-limiting step for the formation of specific, mature collagen cross-links that are critical for the mechanical stability of tissues like bone. oup.com Mutations in PLOD2 are associated with Bruck syndrome, characterized by brittle bones and joint contractures. wikipedia.org
LH3 (PLOD3): As the ancestral isoform, LH3 retains its multifunctional role, possessing both hydroxylase and glycosyltransferase activities. oulu.fi It is involved in the hydroxylation of lysine residues in various collagen types, including II, IV, and V, and is essential for the subsequent glycosylation of hydroxylysine residues, a process vital for basement membrane formation during embryogenesis. oulu.fitandfonline.com
The extent of lysine hydroxylation and the resulting cross-link patterns differ significantly between mammals and lower vertebrates. For example, chicken skin collagen contains a higher proportion of hydroxylysine-derived cross-links compared to mammalian skin, indicating a difference in the regulation of LH activity. plos.org Furthermore, within a single mammalian species, the pattern of hydroxylysine glycosylation varies by tissue; bone collagen is enriched in the monosaccharide galactosyl-hydroxylysine, while skin collagen predominantly contains the disaccharide glucosyl-galactosyl-hydroxylysine (B15495863). hmdb.ca This tissue-specific modification is believed to be regulated by the differential expression of the PLOD genes. nih.govoup.comnasa.gov
| Isoform (Gene) | Primary Location of Action | Primary Collagen Substrates | Associated Genetic Disorder |
|---|---|---|---|
| LH1 (PLOD1) | Triple-helical domains | Type I, Type III | Ehlers-Danlos syndrome, kyphoscoliotic type (kEDS) |
| LH2 (PLOD2) | Telopeptide domains | Type I (Bone) | Bruck syndrome |
| LH3 (PLOD3) | Triple-helical domains | Type II, Type IV, Type V | Recessive osteogenesis imperfecta (rare) |
Research on Hydroxylysine in Microbial and Plant Biochemistry
The study of hydroxylysine extends beyond the animal kingdom, with significant findings emerging from research into microbial and plant systems.
In Microbial Biochemistry: Microorganisms possess a diverse array of enzymes capable of modifying amino acids. researchgate.net Recent research has identified several L-lysine hydroxylases in various bacteria that belong to the clavaminic acid synthase-like superfamily. researchgate.netnih.gov These enzymes demonstrate a remarkable capacity for regio- and stereoselective hydroxylation, producing isomers such as (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine from L-lysine. nih.gov This biocatalytic potential is being explored for industrial applications. researchgate.netnih.gov
In some bacteria, such as the soil bacterium Pseudopedobacter saltans, novel lipids containing hydroxylysine have been discovered. nih.govfrontiersin.org The abundance of these hydroxylysine lipids appears to change in response to environmental stressors like temperature and pH, suggesting a role in membrane adaptation. nih.gov In the bacterium Escherichia coli, a specific lysine N-hydroxylase enzyme, IucD, has been characterized. wikipedia.org Conversely, in the yeast Saccharomyces, free hydroxylysine can act as a growth inhibitor by mimicking lysine and disrupting its biosynthetic pathway. nih.gov
| Organism | Finding | Potential Significance |
|---|---|---|
| Various Bacteria | Identification of L-lysine 3S- and 4R-hydroxylases | Biotechnological production of specific hydroxylysine isomers |
| Pseudopedobacter saltans | Discovery of novel hydroxylysine lipids | Role in membrane adaptation to environmental stress (pH, temperature) |
| Escherichia coli | Identification of lysine N-hydroxylase (IucD) | Diverse enzymatic pathways for lysine modification |
| Saccharomyces | Hydroxylysine acts as a lysine antimetabolite | Inhibition of lysine biosynthesis pathway |
In Plant Biochemistry: Hydroxylysine is also found in certain plant proteins that are structurally similar to animal collagen. britannica.com The primary location of hydroxylated amino acids in plants is within cell wall glycoproteins, such as extensins, which are particularly rich in hydroxyproline (B1673980). taylorfrancis.com While the enzymes for proline hydroxylation are widespread in plants, lysyl hydroxylase activity appears to be less common or absent in many plant species. taylorfrancis.com
Despite this, the presence and metabolic role of hydroxylysine in plants is an active area of investigation. creative-proteomics.com Some research suggests that protein hydrolysates containing hydroxylysine, derived from animal collagen, can act as biostimulants to promote plant growth. frontiersin.org The development of "vegan collagens," which are composed of plant-derived amino acids that mimic the profile of animal collagen, also highlights the interest in these unique amino acids in plant-based applications. makingcosmetics.comulprospector.com
Advanced Research Trajectories and Implications
Molecular Mechanisms Underlying Altered Collagen Metabolism in Disease Models
The molecular integrity of collagen, the most abundant protein in mammals, is critically dependent on a series of post-translational modifications, including the hydroxylation of specific lysine (B10760008) residues to form hydroxylysine. This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs). wikipedia.org The hydroxyl group of hydroxylysine serves two primary functions: as an attachment site for carbohydrate moieties (galactose and glucose) and as a prerequisite for the formation of specific, stable intermolecular cross-links that provide collagen fibrils with their essential tensile strength and stability. creative-proteomics.commdpi.com
Alterations in this metabolic pathway are strongly linked to several connective tissue disorders. The most well-characterized disease model is Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS, Type VI), an autosomal recessive disorder caused by mutations in the PLOD1 gene, which encodes for the enzyme Lysyl Hydroxylase 1 (LH1). nih.govdergipark.org.trmendelian.co A deficiency in LH1 activity leads to the under-hydroxylation of lysine residues in Type I and Type III collagens, particularly within the skin, bone, and tendons. nih.govnih.gov This lack of hydroxylysine severely impairs the formation of hydroxylysine-aldehyde derived cross-links (pyridinoline cross-links), resulting in mechanically weak connective tissues. nih.govtandfonline.com The clinical manifestations of this molecular defect include severe muscle hypotonia, progressive kyphoscoliosis, joint laxity, and skin fragility. dergipark.org.trmendelian.co
Research using mouse models with targeted inactivation of the Plod1 gene has provided detailed insights into the tissue-specific consequences of LH1 deficiency. These models replicate the key features of human EDS, Type VI and demonstrate a significant, albeit variable, reduction in hydroxylysine content across different tissues. nih.gov This variability suggests the presence of other lysyl hydroxylase isoenzymes that may partially compensate for the lack of LH1 activity in certain tissues. nih.gov Furthermore, studies on fibrotic diseases have revealed that collagen enriched with hydroxylysine-derived cross-links is more resistant to degradation by matrix metalloproteinases. nih.govresearchgate.net This suggests that the type of collagen cross-link plays a crucial role in the reversibility of fibrosis, with elevated LH2 expression and subsequent hydroxylysine formation being implicated in the accumulation of stable, non-resolving fibrotic tissue. nih.gov
| Tissue | Hydroxylysine Content (% of Wild Type) | Hydroxylysylpyridinoline Cross-links (% of Wild Type) |
| Skin | 22% | Not Reported |
| Aorta | Not Reported | 28% |
| Cornea | Not Reported | 33% |
| Femur | 75% | 47% |
| Tendon | Not Reported | 59% |
| Lung | 86% | Not Reported |
Table 1. Tissue-specific reduction of hydroxylysine and related cross-links in Plod1 knockout mice, a model for Ehlers-Danlos Syndrome Type VI. Data is presented as a percentage of the levels found in wild-type mice. nih.gov
Identification and Validation of Hydroxylysine-Derived Biomarkers in Research
As a direct product of collagen degradation, hydroxylysine and its glycosylated derivatives are valuable biomarkers for monitoring bone resorption and connective tissue turnover. mednexus.orgresearchgate.net During the breakdown of collagen, hydroxylysine is released and cannot be reutilized for new protein synthesis; it is instead excreted in the urine. mdpi.com This makes its urinary concentration a direct indicator of systemic collagen degradation. More specifically, the glycosylated forms, galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl), provide further insight as their ratios can reflect the specific type of tissue being degraded (e.g., bone vs. skin or cartilage). nih.govnih.gov
These molecules have been validated as research biomarkers in various pathological conditions characterized by high bone turnover, such as Paget's disease of bone, hyperphosphatasia, and extensive thermal burns. nih.govorthobullets.com In Paget's disease, a condition of accelerated and disorganized bone remodeling, levels of serum and urinary Gal-Hyl are significantly elevated compared to healthy controls. scispace.comnih.gov The measurement of these markers, often by HPLC or liquid chromatography-tandem mass spectrometry, provides a sensitive tool for assessing disease activity. nih.govscispace.com
Furthermore, these biomarkers are effective for monitoring the response to anti-resorptive therapies. In patients with Paget's disease treated with bisphosphonates, a significant decrease in serum and urinary Gal-Hyl is observed, reflecting the inhibition of osteoclast activity and bone resorption. scispace.comnih.gov The reduction in these hydroxylysine-derived markers often precedes changes in other markers like serum alkaline phosphatase, indicating their utility for the early assessment of therapeutic efficacy. orthobullets.com Research has also identified elevated glycosylated hydroxylysines in patients with Mucopolysaccharidoses (MPS), where extracellular matrix disruption is a key feature, suggesting their potential as biomarkers for a broader range of metabolic and connective tissue disorders. nih.gov
| Subject Group | Mean Serum Gal-Hyl (nmol/L) |
| Premenopausal Women | 52.3 |
| Postmenopausal Women | 80.4 |
| Pubertal Girls | 225.7 |
| Patients with Paget's Disease | 110.1 |
Table 2. Mean concentrations of serum galactosyl-hydroxylysine (Gal-Hyl) in different subject groups, demonstrating elevated levels during periods of high bone turnover (puberty, post-menopause, and Paget's disease). scispace.com
| Condition | Urinary Hyl/Hyp Ratio | Urinary Glc-Gal-Hyl/Gal-Hyl Ratio |
| Normal Bone | 0.042 ± 0.009 | 0.47 ± 0.009 |
| Severe Paget's Disease | 0.052 ± 0.042 | 0.601 ± 0.017 |
Table 3. Comparison of urinary hydroxylysine (Hyl) to hydroxyproline (B1673980) (Hyp) ratios and glycoside ratios in normal subjects versus patients with severe Paget's disease, reflecting the altered degradation of bone collagen. nih.gov
Synthetic Biology and Metabolic Engineering Applications Involving Hydroxylysine Pathways
The unique chemical properties of hydroxylysine and its isomers make them valuable building blocks for pharmaceuticals and novel biomaterials. nih.gov This has spurred interest in developing sustainable and efficient methods for their production using synthetic biology and metabolic engineering approaches. Chemical synthesis of specific hydroxylysine stereoisomers is complex, whereas biocatalytic production offers high regio- and stereoselectivity. mdpi.com
The key enzymes in these engineered pathways are lysine hydroxylases, which belong to the 2-oxoglutarate-dependent dioxygenase superfamily. nih.gov Researchers are actively engaged in enzyme discovery by mining microbial genomes for novel lysine hydroxylases with desirable properties, such as high activity and specific regioselectivity for hydroxylation at the C3, C4, or C5 (δ) positions of lysine. nih.govmdpi.com
Once identified, the genes encoding these enzymes are introduced into microbial production hosts, most commonly Escherichia coli. mdpi.com The host's metabolism is then engineered to enhance the production of the precursor, L-lysine, and efficiently channel it towards the desired hydroxylated product. This involves constructing artificial pathways, often consisting of one or more enzymes. For example, a pathway can be designed to first convert L-lysine to a specific hydroxylysine isomer using an engineered lysine hydroxylase, and then use a second enzyme, such as a decarboxylase, to convert the hydroxylysine into a novel chiral amino alcohol like 2-hydroxycadaverine for potential use in polymers. mdpi.com Through optimization of fermentation conditions and enzyme engineering, these microbial cell factories can achieve high-titer production of specific hydroxylysine isomers from simple carbon sources. nih.gov
| Product | Host Organism | Enzyme Used | Substrate | Titer (g/L) | Molar Conversion |
| (2S,3S)-3-Hydroxylysine | E. coli | L-lysine 3S-hydroxylase | L-lysine (600 mM) | 86.1 | 89% |
| (2S,4R)-4-Hydroxylysine | E. coli | L-lysine 4R-hydroxylase | L-lysine (300 mM) | 43.0 | 88% |
Table 4. Examples of efficient bioproduction of specific hydroxylysine isomers using engineered E. coli strains expressing heterologous lysine hydroxylases. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
